3-Benzyl-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid
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Overview
Description
3-Benzyl-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the class of isoxazoles It is characterized by a fused ring system consisting of an isoxazole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-benzyl-6-methylisoxazole with a suitable pyridine derivative in the presence of a cyclizing agent. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and catalysts like palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-Benzyl-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Benzyl-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in critical biological pathways. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-6-methylisoxazole: A precursor in the synthesis of the target compound.
Isoxazolo[5,4-b]pyridine derivatives: Compounds with similar fused ring systems but different substituents.
Uniqueness
3-Benzyl-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid is unique due to its specific substitution pattern and the presence of both benzyl and carboxylic acid functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H12N2O3 |
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Molecular Weight |
268.27 g/mol |
IUPAC Name |
3-benzyl-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C15H12N2O3/c1-9-7-11(15(18)19)13-12(17-20-14(13)16-9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,18,19) |
InChI Key |
GQRQBEYVSZEHKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)CC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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